4-Hydroxy-6-(3-nitrophenyl)-2-sulfanylpyrimidine-5-carbonitrile
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Overview
Description
4-hydroxy-2-mercapto-6-(3-nitrophenyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their biological and pharmacological significance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-mercapto-6-(3-nitrophenyl)pyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride. This reaction is often carried out under solvent-free conditions to enhance efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using less hazardous reagents and minimizing waste, are likely to be applied to scale up the synthesis process. The use of catalysts and optimized reaction conditions can also improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-mercapto-6-(3-nitrophenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
4-hydroxy-2-mercapto-6-(3-nitrophenyl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential as a tyrosine kinase inhibitor, particularly targeting EGFR.
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-mercapto-6-(3-nitrophenyl)pyrimidine-5-carbonitrile involves its role as a tyrosine kinase inhibitor. It mimics ATP and binds to the ATP-binding site of EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are also studied for their anticancer properties and PARP-1 inhibition.
Other pyrimidine-5-carbonitrile derivatives: These compounds share structural similarities and are explored for their kinase inhibitory activities.
Uniqueness
4-hydroxy-2-mercapto-6-(3-nitrophenyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to target EGFR with high specificity makes it a valuable compound in the development of targeted cancer therapies.
Properties
Molecular Formula |
C11H6N4O3S |
---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
6-(3-nitrophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6N4O3S/c12-5-8-9(13-11(19)14-10(8)16)6-2-1-3-7(4-6)15(17)18/h1-4H,(H2,13,14,16,19) |
InChI Key |
HRATXUVVFNNZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=O)NC(=S)N2)C#N |
Origin of Product |
United States |
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